2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenyl)acetamide
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Description
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C16H16N6O4S and its molecular weight is 388.4. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research on derivatives of pyrazole and pyrimidine, including compounds structurally related to 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenyl)acetamide, has shown significant promise in antitumor activity. Novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety were synthesized to evaluate their antitumor potential. Compound 4, as part of these derivatives, demonstrated effectiveness surpassing the reference drug, doxorubicin, highlighting the potential for new antitumor agents in this chemical class Alqasoumi et al., 2009.
Antimicrobial and Antibacterial Activities
Compounds with structural similarities to this compound have been explored for their antimicrobial properties. A study focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents through various chemical reactions, presenting promising antibacterial and antifungal results. This research direction underscores the potential of these compounds in developing new antimicrobial drugs Darwish et al., 2014.
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, closely related to the chemical structure of interest, have been detailed. These complexes exhibited significant antioxidant activity, showcasing their potential in oxidative stress-related therapeutic applications. The study's findings contribute to the understanding of the relationship between chemical structure and antioxidant activity, opening avenues for the development of antioxidant agents Chkirate et al., 2019.
Synthesis and Evaluation of Anticancer Agents
Further exploration into 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives for anticancer applications revealed the synthesis of compounds with varied aryloxy groups attached to the pyrimidine ring. These compounds were tested against 60 cancer cell lines, with one showing notable cancer cell growth inhibition across several lines. This research underscores the compound class's potential in anticancer drug development, highlighting the importance of structural modifications to enhance biological activity Al-Sanea et al., 2020.
Properties
IUPAC Name |
2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-11-19-14(22-8-2-7-18-22)9-16(20-11)26-10-15(23)21-12-3-5-13(6-4-12)27(17,24)25/h2-9H,10H2,1H3,(H,21,23)(H2,17,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQOORLKQURKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.